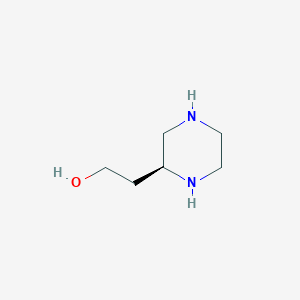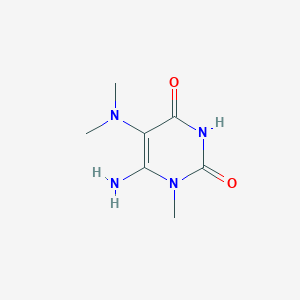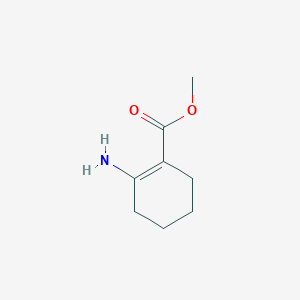
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Vue d'ensemble
Description
“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an isoxazole ring attached to a phenol group through a methanone linkage .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 189.17 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Isoxazole Derivatives : The creation of novel isoxazole derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride has been documented, with these derivatives being evaluated for their antibacterial activity. This process involves spectral data identification (1H-NMR, 13C-NMR, IR, MS, and HRMS) to confirm the structure of the synthesized products (Bhavanarushi Sangepu et al., 2016).
Antibacterial and Antitumor Potential : Research into the synthesis of (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone derivatives has revealed their promising antibacterial activities. These studies highlight the compound's role in addressing bacterial infections and its potential in cancer treatment strategies, showcasing a broad spectrum of biological efficacy (V. P. Landage et al., 2019).
Anticancer Activity
Isoxazole Derivatives for Cancer Therapy : A novel series of pyrazoline incorporated isoxazole derivatives have been designed, synthesized, and characterized for anticancer activity. Among these compounds, one demonstrated significant potency against human breast cancer cell lines, indicating the potential for these derivatives in cancer therapy (T. Radhika et al., 2020).
Molecular Docking and Synthesis Techniques
DFT and Docking Studies : The synthesis and structural optimization of thiazolyl and thiophene derivatives have been performed, with molecular docking studies aiming to understand their antibacterial activity. These studies use density functional theory (DFT) calculations to explore the molecule's stability and reactivity, contributing to the development of new antibacterial agents (M. Shahana et al., 2020).
Directed Metalation and Functionalisation
Functionalised Benzo[b]thiophenes : Research on the synthesis of functionalised benzo[b]thiophenes as intermediates in the synthesis of benzothienopyranones through one-pot syntheses and anionic ortho-Fries rearrangement demonstrates the chemical versatility of related compounds. These methodologies offer pathways for creating complex molecules with potential biological activities (T. K. Pradhan et al., 2005).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Isoxazole derivatives have been reported to target various proteins and enzymes, contributing to their wide spectrum of biological activities .
Mode of Action
Isoxazole derivatives have been reported to interact with their targets through various mechanisms, often leading to changes in the function or activity of the target .
Biochemical Pathways
Isoxazole derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and the nature of their targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, influencing its therapeutic potential .
Result of Action
Isoxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and immunosuppressant effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the interaction of (2-Hydroxyphenyl)(isoxazol-4-yl)methanone with its targets and its overall biological activity .
Propriétés
IUPAC Name |
(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFNKDFHJNSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368777 | |
| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53658-17-6 | |
| Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(2-Aminoethyl)sulfanyl]-4-bromobenzene](/img/structure/B1607779.png)





![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetohydrazide](/img/structure/B1607790.png)
